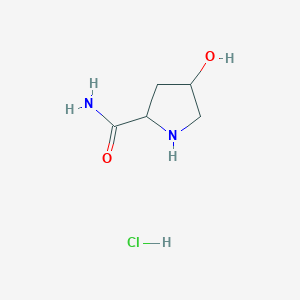

4-Hydroxypyrrolidine-2-carboxamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxypyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICPVUAPEGFLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Crystallization of 4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Topic: Solubility of 4-Hydroxypyrrolidine-2-carboxamide hydrochloride in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

This compound (often referred to as 4-hydroxyprolinamide HCl) is a critical chiral building block in the synthesis of peptidomimetics, organocatalysts, and covalent inhibitors (e.g., SMARCA2/4 degraders).[1] As a polar, ionic salt of a functionalized amino acid amide, its solubility behavior is governed by the competition between its high crystal lattice energy and the solvation power of the medium.

This guide provides a definitive analysis of its solubility landscape, establishing a self-validating experimental framework for researchers to determine exact saturation limits and optimize purification workflows.

Chemical Identity[1][2][3]

-

Systematic Name: (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride[2]

-

Common Name: L-4-Hydroxyprolinamide HCl

-

CAS Number: 40216-83-9 (often associated with the methyl ester; amide forms are frequently synthesized in situ or custom ordered).

-

Molecular Formula:

-

Key Properties: Hygroscopic solid; contains both hydrogen bond donors (amide, hydroxyl, ammonium) and acceptors.

Solubility Landscape: Theoretical & Empirical

The solubility of 4-Hydroxypyrrolidine-2-carboxamide HCl follows the "Like Dissolves Like" principle, but with the added complexity of the chloride counterion. The compound exhibits a distinct Polar/Ionic Solubility Profile .

Solvent Compatibility Matrix

The following data categorizes solvent interactions based on dielectric constant (

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Protic | Water, Methanol | High | Strong ion-dipole interactions and H-bonding disrupt the crystal lattice. Primary choice for dissolution. |

| Polar Protic | Ethanol, Isopropanol | Moderate to High | Solubility decreases as carbon chain length increases. Effective for hot recrystallization. |

| Polar Aprotic | DMSO, DMF | High | High dielectric constants stabilize the ionic pair, though removal is difficult (high BP). |

| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | Insufficient solvation energy to overcome lattice energy at RT; potential anti-solvents. |

| Non-Polar | DCM, Ethyl Acetate | Very Low | Used as "wash" solvents to remove non-polar impurities or as anti-solvents. |

| Hydrocarbon | Hexanes, Toluene, Et₂O | Insoluble | Standard anti-solvents for precipitation (crashing out) the salt. |

Critical Insight: In synthetic protocols, this compound is frequently isolated by dissolving the crude mixture in minimal Methanol and precipitating with Diethyl Ether or Dichloromethane (DCM).

Self-Validating Protocol: Thermodynamic Solubility Determination

As specific solubility values (

Methodology: Saturation Shake-Flask with Gravimetric/HPLC Verification

This workflow mitigates common errors such as supersaturation and filter adsorption.

Reagents:

-

Analyte: 4-Hydroxypyrrolidine-2-carboxamide HCl (dried >24h in desiccator).

-

Solvents: HPLC grade (MeOH, EtOH, etc.).

Procedure:

-

Supersaturation: Add excess solid to 5 mL of solvent in a borosilicate glass vial until undissolved solid remains visible.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 mins (preferred over filtration to avoid adsorption).

-

Quantification:

-

Method A (Gravimetric): Evaporate a known volume of supernatant and weigh the residue.

-

Method B (HPLC): Dilute supernatant and analyze against a standard curve (Detection: UV 210 nm or CAD).

-

Visualization: Solubility Determination Workflow

Caption: Logical workflow for thermodynamic solubility determination ensuring equilibrium saturation.

Recrystallization & Purification Strategy

For drug development, high purity (>99%) is required. The solubility differential between alcohols and ethers is the primary lever for purification.

Recommended Solvent Systems

-

Methanol / Diethyl Ether (Classic):

-

Dissolve salt in minimum boiling Methanol.

-

Cool to RT.

-

Add Diethyl Ether dropwise until turbidity persists.

-

Cool to 4°C to crystallize.

-

-

Ethanol / Ethyl Acetate (Alternative):

-

Useful if the salt is too soluble in Methanol.

-

Ethyl Acetate acts as a gentler anti-solvent than ether.

-

Visualization: Recrystallization Workflow

Caption: Step-by-step purification via solvent/anti-solvent recrystallization.

Thermodynamic Considerations

The dissolution of 4-Hydroxypyrrolidine-2-carboxamide HCl is typically endothermic (

-

Temperature Dependence: Solubility increases significantly with temperature.[3][4]

-

Van't Hoff Equation:

-

Plotting

vs.

-

Expert Tip: Due to the hygroscopic nature of the HCl salt, all solubility experiments and recrystallizations should be performed under an inert atmosphere (Nitrogen/Argon) or using dry solvents to prevent the formation of gummy hydrates (oils) instead of crystals.

References

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

National Institutes of Health (PubChem). (2025). 4-Hydroxy-L-proline methyl ester hydrochloride | C6H12ClNO3.[5] Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Racemization-free and scalable amidation of L-proline in organic media. Retrieved from [Link]

-

ResearchGate. (2021). Solubility and thermodynamics of L-hydroxyproline in water and (methanol, ethanol, n-propanol) binary solvent mixtures. Retrieved from [Link][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ambeed [ambeed.com]

- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. CAS 40216-83-9 | 4H29-5-X3 | MDL MFCD00080855 | Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Using 4-Hydroxypyrrolidine-2-carboxamide Hydrochloride as a Chiral Organocatalyst

Executive Summary

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride is a robust, water-compatible chiral organocatalyst derived from L-hydroxyproline. Unlike traditional L-proline catalysts that rely on a carboxylic acid group for transition state stabilization, this amide derivative utilizes a hydrogen-bonding network (the "oxyanion hole" effect) to achieve high stereocontrol.

This guide details the activation and application of this catalyst in asymmetric carbon-carbon bond-forming reactions. Its primary advantage lies in its bifunctionality —the 4-hydroxy group imparts unique solubility properties allowing for reactions in aqueous media or "on-water" conditions, aligning with Green Chemistry principles.

Key Applications:

-

Michael Additions to Nitroolefins[4]

-

Aqueous/Green Media Synthesis

Catalyst Profile & Activation Strategy

Chemical Identity[5][6][7][8]

-

Common Name: L-4-Hydroxyprolinamide HCl

-

CAS Number: 32934-42-2 (Free base ref: 61703-38-6)

-

Molecular Weight: 202.64 g/mol (HCl salt)

-

Physical State: White to off-white crystalline solid

-

Solubility: Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar organic solvents (DCM, Toluene).

The Critical Activation Step (HCl Neutralization)

The commercial form is supplied as the hydrochloride salt for stability. It is catalytically inactive in this state because the secondary amine is protonated (

Activation Protocol: You must neutralize the salt to generate the free amine. This can be done in situ (Method A) or via pre-generation (Method B).

-

Method A: In Situ Neutralization (Recommended) Add an equimolar amount of a tertiary amine base (e.g., Triethylamine or N-Methylmorpholine) directly to the reaction mixture.

-

Method B: Biphasic Extraction Dissolve the salt in minimal water, basify with saturated

, and extract continuously with

Mechanistic Insight: The Amide-Enamine Cycle

Unlike L-proline, which uses a carboxylic acid to direct stereochemistry, 4-hydroxypyrrolidine-2-carboxamide uses the amide backbone.

-

Enamine Formation: The secondary amine of the catalyst reacts with the ketone donor to form a nucleophilic enamine.

-

Transition State (Zimmerman-Traxler): The amide protons (

) form hydrogen bonds with the electrophile (aldehyde oxygen). This mimics the "oxyanion hole" found in enzymes, rigidly locking the transition state to ensure high enantioselectivity. -

Hydrolysis: The C-C bond forms, and water hydrolyzes the iminium intermediate, releasing the chiral product and regenerating the catalyst.

Figure 1: The catalytic cycle showing enamine activation and catalyst regeneration.

Protocol 1: Direct Asymmetric Aldol Reaction

Standard Benchmark: Cyclohexanone + p-Nitrobenzaldehyde

This protocol uses the in situ neutralization method for operational simplicity.

Reagents

-

Catalyst: 4-Hydroxypyrrolidine-2-carboxamide HCl (20 mol%)

-

Base: Triethylamine (TEA) (20 mol% - equimolar to catalyst)

-

Donor: Cyclohexanone (1.0 mL, excess used as solvent/reagent)

-

Acceptor: p-Nitrobenzaldehyde (0.5 mmol, 75.5 mg)

-

Solvent: Water (0.1 mL) or Brine (optional for "on-water" effect)

Step-by-Step Procedure

-

Catalyst Prep: In a 5 mL round-bottom flask, weigh 4-Hydroxypyrrolidine-2-carboxamide HCl (20.3 mg, 0.1 mmol).

-

Neutralization: Add the liquid Cyclohexanone (1.0 mL) followed immediately by TEA (14 µL, 0.1 mmol). Stir vigorously for 10 minutes. The mixture may become slightly cloudy as TEA·HCl salts precipitate.

-

Substrate Addition: Add p-Nitrobenzaldehyde (75.5 mg, 0.5 mmol).

-

Reaction: Stir the mixture at room temperature (20–25°C).

-

Note: If the aldehyde is not dissolving, add water (100 µL). The reaction often benefits from a biphasic "emulsion" state.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 2:1). The aldehyde spot should disappear within 24–48 hours.

-

Workup:

-

Quench with saturated

(2 mL). -

Extract with Ethyl Acetate (

). -

Dry organic layer over

and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Results:

Protocol 2: Asymmetric Michael Addition

Target: Addition of Aldehydes to Nitroolefins[4]

Michael additions often require lower catalyst loading than Aldol reactions.

Reagents

-

Catalyst: 4-Hydroxypyrrolidine-2-carboxamide HCl (10 mol%)

-

Base: DIPEA (N,N-Diisopropylethylamine) (10 mol%)

-

Donor: Isobutyraldehyde (2.0 equiv)

-

Acceptor: trans-β-Nitrostyrene (1.0 equiv)

-

Solvent: Methanol or Ethanol (Reagent Grade)

Step-by-Step Procedure

-

Dissolution: Dissolve the catalyst HCl salt (10 mol%) in Methanol (concentration ~0.5 M relative to limiting reagent).

-

Activation: Add DIPEA (10 mol%) and stir for 5 minutes.

-

Addition: Add trans-β-Nitrostyrene (1.0 equiv) followed by Isobutyraldehyde (2.0 equiv).

-

Incubation: Stir at 0°C to Room Temperature. Lower temperatures (0°C) often improve enantioselectivity (ee) at the cost of reaction time.

-

Completion: Reaction is typically complete in 12–24 hours.

-

Workup: Evaporate solvent directly and load onto a short silica plug for purification.

Optimization & Troubleshooting Guide

The 4-hydroxy group on the pyrrolidine ring introduces specific solvent dependencies.

| Parameter | Recommendation | Rationale |

| Solvent Choice | Water/Brine or Neat | The 4-OH group makes the catalyst hydrophilic. It excels in aqueous emulsions where organic substrates form a hydrophobic pocket. |

| Co-Catalyst | Acetic Acid (Optional) | In some iminium pathways, adding 5-10 mol% acid after neutralizing the HCl can speed up hydrolysis steps, though the HCl salt itself often provides enough buffering if under-neutralized slightly. |

| Temperature | 4°C vs 25°C | Lower temperature increases ee but significantly slows the reaction. Use 4°C for highly reactive substrates (e.g., aromatic aldehydes with electron-withdrawing groups). |

| Catalyst Recovery | Aqueous Extraction | Due to high water solubility, the catalyst can be washed into the aqueous phase during workup. It is difficult to recycle without extensive desalting. |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction | Catalyst not neutralized. | Ensure Base (TEA/DIPEA) was added. The amine must be free to form the enamine. |

| Low ee% | Background reaction (racemic). | Ensure the uncatalyzed reaction isn't occurring. Lower the temperature. Avoid strong inorganic bases (NaOH/KOH). |

| Low Yield | Product inhibition. | The product might be stalling the catalytic cycle. Dilute the reaction slightly or add 5 mol% benzoic acid to assist hydrolysis. |

References

-

Gong, Y.-Z., et al. (2003). "Asymmetric Aldol Reaction Catalyzed by L-Prolinamide Derivatives." Proceedings of the National Academy of Sciences. (General reference for prolinamide catalysis).

-

Kelleher, F., et al. (2012).[4] "Structure-reactivity Studies of Simple 4-hydroxyprolinamide Organocatalysts in the Asymmetric Michael Addition Reaction." Advanced Synthesis & Catalysis.

-

Abdullah, N. (2023).[7][8][9] "Synthesis of chiral hydroxyproline based organocatalysts and their applications in Aldol and Michael addition reactions." UiTM Institutional Repository.[8]

-

PubChem. (2023).[10][11] "(2S,4R)-4-hydroxypyrrolidine-2-carboxamide hydrochloride Compound Summary." National Library of Medicine.

Sources

- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. moodle2.units.it [moodle2.units.it]

- 4. "Structure-reactivity Studies of Simple 4-hydroxyprolinamide Organocata" by Fintan Kelleher, John Watts et al. [arrow.tudublin.ie]

- 5. mdpi.com [mdpi.com]

- 6. sciforum.net [sciforum.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of chiral hydroxyproline based organocatalysts and their applications in Aldol and Michael addition reactions / Noraishah Abdullah - UiTM Institutional Repository [ir.uitm.edu.my]

- 9. ir.uitm.edu.my [ir.uitm.edu.my]

- 10. americanelements.com [americanelements.com]

- 11. (2S,4R)-4-羟基吡咯烷-2-羧酸二苄胺 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Strategies for Effective Peptide Coupling with 4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Introduction and Core Challenges

4-Hydroxypyrrolidine-2-carboxamide is a valuable synthetic building block, often incorporated into peptide structures to induce specific conformational constraints or to serve as a functionalized proline mimic. Its hydrochloride salt form is typically used for improved stability and handling. However, researchers must address several intrinsic challenges to achieve efficient and clean peptide bond formation with this reagent.

This application note provides a detailed guide to understanding and overcoming these challenges, presenting field-proven protocols and the mechanistic rationale behind them. The primary hurdles in coupling this amine are:

-

Steric Hindrance and Reduced Nucleophilicity: The amine is a secondary amine integrated within a pyrrolidine ring. Compared to a primary amine, it is more sterically hindered and less nucleophilic, which can significantly slow the kinetics of amide bond formation.[1]

-

Reactive Hydroxyl Group: The C4 hydroxyl group presents a competing nucleophilic site for O-acylation, which can lead to the formation of an undesired ester byproduct and consumption of the activated acid.[2]

-

Amine Salt Form: The hydrochloride salt form means the target amine is protonated and non-nucleophilic. It must be neutralized in situ with a suitable base before it can participate in the coupling reaction.

A successful coupling strategy must therefore employ a highly efficient activation method to overcome the steric barrier while ensuring chemoselectivity for N-acylation over O-acylation.

Mechanistic Considerations and Reagent Selection

The choice of coupling reagent and base is paramount for navigating the challenges associated with 4-hydroxypyrrolidine-2-carboxamide. Modern uronium/aminium and phosphonium salt-based reagents are strongly recommended over older carbodiimide methods for this application due to their higher reactivity and lower risk of side reactions.[3][4]

The Superiority of Uronium-Type Reagents: The Case for HATU

Uronium-type reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) , are exceptionally well-suited for this task.[5][6]

The key to HATU's efficacy lies in its structure, which incorporates a 1-hydroxy-7-azabenzotriazole (HOAt) moiety. The coupling mechanism proceeds in two main steps:[7][8]

-

Activation: In the presence of a non-nucleophilic base, the carboxylic acid to be coupled is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.

-

Acylation: The free secondary amine of the 4-hydroxypyrrolidine-2-carboxamide then attacks the carbonyl carbon of this active ester to form the desired amide bond, releasing the HOAt leaving group.

The electron-withdrawing nature of the pyridine nitrogen in the HOAt moiety makes the OAt-ester significantly more reactive than the HOBt-esters generated by analogous reagents like HBTU.[5] This enhanced reactivity is crucial for efficiently acylating the sterically hindered secondary amine at a rate that far exceeds the competing O-acylation side reaction.[8]

The Critical Role of a Non-Nucleophilic Base: DIPEA

A sterically hindered, non-nucleophilic organic base is required to perform two essential functions without interfering with the reaction. N,N-Diisopropylethylamine (DIPEA, or Hünig's base) is the industry standard for this purpose.[9][10]

The roles of DIPEA are:

-

Neutralization of the Amine Salt: At least 1.0 equivalent of DIPEA is required to deprotonate the 4-hydroxypyrrolidine-2-carboxamide hydrochloride, liberating the free secondary amine and making it available for nucleophilic attack.

-

Carboxylic Acid Activation: A second equivalent of DIPEA is needed to deprotonate the carboxylic acid partner, enabling its attack on the HATU reagent to form the active ester.

Using a hindered base like DIPEA is critical because its bulky isopropyl groups prevent it from acting as a nucleophile itself, which would otherwise lead to unwanted side reactions.[3][9]

Comparative Overview of Recommended Coupling Conditions

While HATU is the preferred reagent, other modern coupling agents can also be effective. The following table summarizes recommended conditions for this challenging coupling.

| Parameter | Condition 1 (Recommended) | Condition 2 (Alternative) | Condition 3 (Phosphonium-Based) |

| Coupling Reagent | HATU | HCTU | PyBOP |

| Base | DIPEA | DIPEA | DIPEA |

| Solvent | DMF, NMP | DMF, NMP | DMF, DCM |

| Stoichiometry | Acid (1.0 eq.), HATU (1.1 eq.), Amine·HCl (1.2 eq.), DIPEA (3.0 eq.) | Acid (1.0 eq.), HCTU (1.1 eq.), Amine·HCl (1.2 eq.), DIPEA (3.0 eq.) | Acid (1.0 eq.), PyBOP (1.1 eq.), Amine·HCl (1.2 eq.), DIPEA (3.0 eq.) |

| Rationale | Highest reactivity. Ideal for sterically hindered secondary amines. The OAt-ester minimizes racemization and maximizes coupling speed.[5][7] | High reactivity due to the 6-chloro-HOBt moiety. A cost-effective alternative to HATU with excellent performance.[3] | Phosphonium salts are also highly effective for hindered couplings with low racemization risk. Byproducts can sometimes be more challenging to remove.[4][11] |

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol describes the solution-phase coupling of a generic N-protected amino acid to this compound.

Materials:

-

N-Protected Carboxylic Acid (e.g., Fmoc-Ala-OH)

-

This compound

-

HATU

-

DIPEA

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

1M HCl (aq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reagent Preparation:

-

In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the N-Protected Carboxylic Acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (to make a ~0.1 M solution).

-

Rationale: Combining the acid and coupling reagent first allows for efficient pre-activation.[12]

-

-

Carboxylic Acid Activation (Pre-activation):

-

Cool the flask to 0 °C using an ice-water bath.

-

Add DIPEA (3.0 eq.) dropwise to the solution while stirring.

-

Allow the mixture to stir at 0 °C for 15-20 minutes. The solution may change color (e.g., to yellow), indicating the formation of the OAt-active ester.

-

Rationale: Staging the reaction this way ensures the highly reactive intermediate is formed before the amine is introduced, maximizing efficiency and minimizing potential side reactions where HATU could react directly with the amine.[7][13] Cooling minimizes the risk of racemization.[3]

-

-

Amine Addition and Coupling:

-

In a separate flask, dissolve the This compound (1.2 eq.) in a minimum amount of anhydrous DMF.

-

Slowly add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Rationale: A slight excess of the amine component can help drive the reaction to completion.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (the carboxylic acid) is consumed.

-

-

Aqueous Workup:

-

Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

1M HCl (2x) - Removes excess DIPEA and unreacted amine.

-

Saturated NaHCO₃ (2x) - Removes the HOAt byproduct and any remaining acidic components.

-

Brine (1x) - Removes residual water.

-

-

Rationale: This aqueous workup effectively removes the water-soluble byproducts (tetramethylurea, HOAt) and excess reagents.[7]

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure peptide.

-

Visual Workflow: HATU Coupling Process

The following diagram illustrates the key stages of the recommended experimental protocol.

Caption: Workflow for HATU-mediated peptide coupling.

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Low or No Reaction | Insufficient activation; Inactive reagents; Poor solubility. | Ensure reagents are anhydrous. Increase HATU/DIPEA to 1.5/4.0 eq. respectively. Switch solvent to NMP to improve solubility.[14] Consider gentle heating (40 °C) or microwave-assisted synthesis.[15] |

| O-Acylation Detected | Reaction temperature too high; Amine not fully neutralized. | Ensure reaction starts at 0 °C and amine is added slowly. Confirm stoichiometry of DIPEA is sufficient to neutralize both the amine HCl salt and activate the acid. |

| Diketopiperazine Formation | (Occurs when coupling the 3rd residue). The N-terminal deprotected dipeptide cyclizes. | This is a sequence-dependent issue. If using solid-phase synthesis, choose a 2-chlorotrityl resin.[16] In solution-phase, ensure the coupling of the third residue is performed immediately after deprotection of the dipeptide.[14] |

| Epimerization/Racemization | Base is too strong or not hindered; High temperature. | Use the recommended DIPEA. If racemization persists, switch to a weaker base like 2,4,6-collidine.[3] Maintain low temperatures during activation. |

References

-

Carl ROTH GmbH + Co. KG. (n.d.). N,N-Diisopropylethylamine (DIPEA). Retrieved from Carl ROTH. [Link]

-

Proactive Molecular Research. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from Proactive Molecular Research. [Link]

-

The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC. [Link]

-

Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from Common Organic Chemistry. [Link]

-

ResearchGate. (2019, December 8). Why choosing to use DIPEA or DIEA in attachment of the first amino acid on 2-CTC resin?. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Investigating the Role of (2S,4R)-4-Hydroxyproline in Elastin Model Peptides. Retrieved from ResearchGate. [Link]

-

ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.). US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.

-

ResearchGate. (n.d.). Side Reactions on Hydroxyl and Carboxyl Groups in Peptide Synthesis. Retrieved from ResearchGate. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec Peptides. [Link]

-

ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Peptides.co. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from Peptides.co. [Link]

-

ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from ScienceDirect. [Link]

-

ResearchGate. (n.d.). The formation of peptidyl 4-hydroxyproline from peptidyl proline catalyzed by recombinant human P4H and ALO. Retrieved from ResearchGate. [Link]

-

Wiley Online Library. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from Wiley Online Library. [Link]

-

ACS Publications. (2018, June 27). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. jpt.com [jpt.com]

- 5. benchchem.com [benchchem.com]

- 6. file.globalso.com [file.globalso.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 9. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]

- 10. N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 12. reddit.com [reddit.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. peptide.com [peptide.com]

- 15. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 4-Hydroxypyrrolidine-2-carboxamide HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of synthetic strategies for the functionalization of the secondary hydroxyl group in (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride. This versatile chiral building block is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics and PROTACs.[1] These application notes offer in-depth scientific rationale, step-by-step protocols, and expert insights into key transformations including N-protection, O-acylation, O-alkylation, and carbamoylation. The causality behind experimental choices, from reagent selection to purification strategies, is elucidated to ensure robust and reproducible outcomes.

Introduction: Strategic Importance of 4-Hydroxypyrrolidine-2-carboxamide

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide is a derivative of hydroxyproline, a non-proteinogenic amino acid that imparts unique conformational constraints on peptides and small molecules. The pyrrolidine scaffold is a privileged structure in drug discovery, and the stereochemically defined hydroxyl and carboxamide groups offer vectors for chemical modification to modulate physicochemical properties, target engagement, and pharmacokinetic profiles. The functionalization of the C4-hydroxyl group is a particularly powerful strategy for introducing diverse chemical moieties to explore structure-activity relationships (SAR).[2] This guide addresses the practical considerations for manipulating this functional handle, starting from the commercially available hydrochloride salt.[3]

Foundational Chemistry: The Necessity of N-Protection

The starting material, 4-Hydroxypyrrolidine-2-carboxamide HCl, possesses three functional groups: a secondary amine (as a hydrochloride salt), a secondary hydroxyl group, and a primary carboxamide. The secondary amine is a potent nucleophile and, if not protected, will compete with the hydroxyl group in most functionalization reactions. Therefore, the initial and most critical step is the protection of the pyrrolidine nitrogen.

The tert-butyloxycarbonyl (Boc) group is the most common and versatile protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4][5]

Protocol 1: N-Boc Protection of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide

This protocol details the procedure to synthesize (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide, the key intermediate for subsequent hydroxyl functionalization.

dot

Caption: Workflow for N-Boc Protection.

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl | 166.61 | 10.0 | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 11.0 | 1.1 |

| Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) | 101.19 / 84.01 | 22.0 / 30.0 | 2.2 / 3.0 |

| 1,4-Dioxane | - | 50 mL | - |

| Water | - | 50 mL | - |

| Ethyl Acetate (EtOAc) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

| Silica Gel | - | As needed | - |

Step-by-Step Procedure:

-

Dissolution: To a 250 mL round-bottom flask, add (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl (1.67 g, 10.0 mmol). Dissolve the solid in a 1:1 mixture of 1,4-dioxane and water (100 mL).

-

Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (3.06 mL, 22.0 mmol) dropwise to neutralize the HCl salt and deprotonate the amine. Alternatively, sodium bicarbonate (2.52 g, 30.0 mmol) can be used as a milder base.

-

Boc Anhydride Addition: While stirring at 0 °C, add a solution of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in 1,4-dioxane (10 mL) dropwise over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a mobile phase of 10% Methanol in Dichloromethane (DCM).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL) to remove excess TEA, followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in DCM to afford (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide as a white solid.

Functionalization of the C4-Hydroxyl Group

With the pyrrolidine nitrogen protected, the C4-hydroxyl group becomes the primary site for functionalization. The following protocols outline key transformations to introduce diverse functionalities.

O-Acylation (Esterification)

O-acylation is a straightforward method to introduce ester functionalities, which can act as prodrug moieties or points for further chemical elaboration. This reaction is typically performed using an acyl chloride or anhydride in the presence of a non-nucleophilic base.

dot

Caption: General workflow for O-Acylation.

Protocol 2: O-Acetylation of (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide | 230.26 | 5.0 | 1.0 |

| Acetic Anhydride or Acetyl Chloride | 102.09 / 78.50 | 7.5 | 1.5 |

| Pyridine or Triethylamine (TEA) | 79.10 / 101.19 | 10.0 | 2.0 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.25 | 0.05 |

| Dichloromethane (DCM) | - | 50 mL | - |

Step-by-Step Procedure:

-

Setup: Dissolve (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide (1.15 g, 5.0 mmol) in anhydrous DCM (50 mL) in a flame-dried flask under a nitrogen atmosphere.

-

Addition of Reagents: Add pyridine (0.81 mL, 10.0 mmol) and a catalytic amount of DMAP (30 mg, 0.25 mmol). Cool the mixture to 0 °C.

-

Acylation: Add acetic anhydride (0.71 mL, 7.5 mmol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quenching and Workup: Quench the reaction by the slow addition of water (20 mL). Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to give the crude product, which can be further purified by column chromatography if necessary.[6][7]

O-Alkylation (Ether Formation)

The formation of ethers at the C4 position can significantly alter the lipophilicity and metabolic stability of the molecule. The Williamson ether synthesis and the Mitsunobu reaction are two common methods to achieve this.

Protocol 3a: Williamson Ether Synthesis

This method is suitable for introducing simple alkyl groups using a strong base and an alkyl halide.[1][8][9][10][11]

dot

Caption: Workflow for Williamson Ether Synthesis.

Materials:

| Reagent/Material | Amount (mmol) | Equivalents |

| (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide | 2.0 | 1.0 |

| Sodium Hydride (NaH, 60% in mineral oil) | 2.4 | 1.2 |

| Alkyl Halide (e.g., Iodomethane) | 3.0 | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | 20 mL | - |

Step-by-Step Procedure:

-

Preparation: To a suspension of NaH (96 mg, 2.4 mmol) in anhydrous THF (10 mL) at 0 °C under nitrogen, add a solution of (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide (460 mg, 2.0 mmol) in anhydrous THF (10 mL) dropwise.

-

Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes.

-

Alkylation: Add the alkyl halide (e.g., iodomethane, 0.19 mL, 3.0 mmol) and allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Protocol 3b: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming ethers with inversion of stereochemistry at the hydroxyl-bearing carbon. This is particularly useful for accessing the cis-stereoisomer from the trans-starting material. It involves an alcohol, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD).

Step-by-Step Procedure:

-

Setup: Dissolve (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide (1.0 mmol), the desired alcohol (1.5 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (15 mL) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Azodicarboxylate Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise.

-

Reaction: Stir the reaction at room temperature for 12-24 hours.

-

Purification: Concentrate the reaction mixture and purify directly by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazide byproduct.

Carbamoylation

The introduction of a carbamate functional group at the C4 position can enhance hydrogen bonding capabilities and is a common motif in bioactive molecules. This can be achieved through reaction with an isocyanate or by transcarbamoylation.

Protocol 4: Carbamoylation with Phenyl Carbamate

This protocol utilizes a tin-catalyzed transcarbamoylation which is a mild and efficient method for carbamate synthesis on secondary alcohols.[4][8]

Materials:

| Reagent/Material | Amount (mmol) | Equivalents |

| (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide | 1.0 | 1.0 |

| Phenyl Carbamate | 1.5 | 1.5 |

| Dibutyltin Maleate | 0.1 | 0.1 |

| Toluene | 10 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: In a sealed tube, combine (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide (230 mg, 1.0 mmol), phenyl carbamate (206 mg, 1.5 mmol), and dibutyltin maleate (32 mg, 0.1 mmol) in toluene (10 mL).

-

Heating: Heat the mixture at 90 °C for 18-24 hours.

-

Purification: Cool the reaction mixture to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography to yield the N-Boc-4-carbamoyloxypyrrolidine-2-carboxamide.

Deprotection of the N-Boc Group

The final step in many synthetic sequences is the removal of the N-Boc protecting group to yield the free amine, often as a salt. This is typically achieved under acidic conditions.[4][5][12]

dot

Caption: General workflow for N-Boc Deprotection.

Protocol 5: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Step-by-Step Procedure:

-

Dissolution: Dissolve the N-Boc protected substrate (1.0 mmol) in DCM (5 mL).

-

Acid Addition: Add trifluoroacetic acid (TFA, 5 mL) and stir the solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours). The reaction generates isobutylene and carbon dioxide gas, so it should not be performed in a closed system.[4]

-

Product Isolation: Concentrate the reaction mixture under reduced pressure. The resulting product will be the TFA salt. If the HCl salt is desired, the crude TFA salt can be dissolved in a minimal amount of water, basified with a resin or mild aqueous base, extracted into an organic solvent, and then treated with a solution of HCl in dioxane or diethyl ether to precipitate the hydrochloride salt.

Conclusion

The functionalization of the C4-hydroxyl group of 4-Hydroxypyrrolidine-2-carboxamide HCl is a versatile strategy for the synthesis of novel chemical entities for drug discovery. A crucial initial N-protection step, typically with a Boc group, allows for selective modification of the hydroxyl group through O-acylation, O-alkylation, and carbamoylation. The choice of reaction conditions and reagents enables fine-tuning of the introduced functionality and stereochemistry. Subsequent deprotection provides the final, functionalized pyrrolidine scaffold. The protocols outlined in this guide provide a robust framework for researchers to explore the chemical space around this valuable building block.

References

- Benchchem. (n.d.). Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine.

- ResearchGate. (2025, August 6). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.

- PMC. (n.d.). Direct Affinity Purification of Long‐Acting PASylated Proteins with Therapeutic Potential Using L‐Prolinamide for Mild Elution.

- Williamson Ether Synthesis. (n.d.).

- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.

- ResearchGate. (n.d.). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10....

- Raines Lab. (2004, November 23). O-acylation of hydroxyproline residues: Effect on peptide-bond isomerization and collagen stability.

- MDPI. (2022, October 14). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives.

- Apollo Scientific. (n.d.). (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected.

- CymitQuimica. (n.d.). (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, N-CBZ protected.

- Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.

- Wikipedia. (n.d.). Williamson ether synthesis.

- PubMed. (n.d.). O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability.

- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Google Patents. (n.d.). CN103896820A - Method for purifying L-prolinamide.

- Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples.

- Production of N-acetyl cis-4-hydroxy-L-proline by the Yeast N-acetyltransferase Mpr1. (2012, August 15).

- ChemicalBook. (2025, July 24). (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid | 135042-12-5.

- Google Patents. (n.d.). CN102180823A - Method for refining prolinamide.

- ResearchGate. (2025, August 6). Production of N-acetyl cis-4-hydroxy-L-proline by the yeast N-acetyltransferase Mpr1 | Request PDF.

- Apollo Scientific. (n.d.). (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected.

- PMC. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.

- PubMed. (2006, October 15). Synthesis and pharmacological evaluation of carboxamides.

- ResearchGate. (n.d.). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers.

- (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride | CAS 32934-42-2. (n.d.).

- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2020, August 17). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Retrieved from Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers website.

- PubMed. (2020, October 21). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance.

- CCS Chemistry. (2020, April 2). 4-Hydroxy-l-Proline as a General Platform for Stereoregular Aliphatic Polyesters: Controlled Ring-Opening Polymerization, Facile Functionalization, and Site-Specific Bioconjugation.

- PMC. (n.d.). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. americanelements.com [americanelements.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. raineslab.com [raineslab.com]

- 7. O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Solvent Selection in Reactions Involving Hydroxyprolinamide Hydrochloride

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the rational selection of solvents for reactions involving hydroxyprolinamide hydrochloride. Recognizing the critical role of the solvent in determining reaction success, this document moves beyond a simple listing of solvents to explain the underlying chemical principles that govern solubility, stability, and reactivity. By integrating physicochemical properties with practical, field-proven insights, this application note offers a robust methodology for optimizing reaction conditions, enhancing yields, and ensuring the purity of products derived from this versatile proline analog. Detailed protocols for solubility assessment and a representative acylation reaction are provided to translate theoretical knowledge into actionable laboratory practice.

Introduction: The Pivotal Role of the Solvent

Hydroxyprolinamide hydrochloride, a derivative of the non-essential amino acid hydroxyproline, is a valuable chiral building block in medicinal chemistry and peptide synthesis. Its rigid pyrrolidine ring imparts unique conformational constraints, making it a key component in the design of peptidomimetics, enzyme inhibitors, and other complex molecular architectures. The hydrochloride salt form of this amine enhances its stability and generally increases its solubility in polar solvents.[1]

However, the success of any synthetic transformation involving hydroxyprolinamide hydrochloride is profoundly influenced by the choice of the reaction solvent. The solvent system dictates not only the solubility of reactants but also influences reaction kinetics, equilibrium position, and the stability of both the starting material and the product. An inappropriate solvent can lead to poor yields, the formation of side products, or even complete reaction failure. This guide provides a systematic approach to solvent selection, grounded in the physicochemical properties of hydroxyprolinamide hydrochloride and the specific demands of the intended chemical reaction.

Physicochemical Properties of Hydroxyprolinamide and its Precursor

A thorough understanding of the molecule's intrinsic properties is the foundation for logical solvent selection. While specific quantitative solubility data for hydroxyprolinamide hydrochloride across a wide range of organic solvents is not extensively published, its properties can be inferred from its structure and data available for its parent compound, L-hydroxyproline.

| Property | Value / Observation | Source | Significance for Solvent Selection |

| Molecular Formula | C₅H₁₁ClN₂O₂ | [2] | Indicates a relatively small, polar molecule. |

| Molecular Weight | 166.61 g/mol | [2] | Relevant for concentration calculations. |

| Form | Hydrochloride Salt | [1] | Enhances solubility in polar solvents; the free amine can be generated in situ with a base. |

| pKa (of parent L-hydroxyproline) | pKₐ₁: 1.82 (carboxylic acid)pKₐ₂: 9.66 (secondary amine) | [3][4] | The secondary amine is basic. In its hydrochloride form, this amine is protonated. A base is required to deprotonate it for reactions like acylation. The choice of solvent must accommodate this base. |

| Solubility (General) | Expected to be soluble in polar protic and polar aprotic solvents. Low solubility anticipated in non-polar and weakly polar aprotic solvents. | [1][5] | Guides the initial screening of potential solvent candidates. |

| Water Solubility (of parent L-hydroxyproline) | 357.8 g/L (20 °C) | [3] | Indicates high polarity and hydrophilicity of the core structure. |

A Logic-Based Framework for Solvent Selection

The ideal solvent must satisfy several criteria simultaneously: it must dissolve all reactants to a sufficient concentration, be inert to the reaction conditions, facilitate the desired reaction pathway, and allow for straightforward product isolation. The following decision-making framework, illustrated in the diagram below, provides a structured approach to selecting an appropriate solvent.

Caption: Solvent selection workflow for hydroxyprolinamide HCl reactions.

Solubility as the Primary Gatekeeper

The first and most critical step is ensuring adequate solubility of hydroxyprolinamide hydrochloride and all other reagents. Given its salt nature, polar solvents are the logical starting point.

-

Polar Aprotic Solvents: This class is often the most suitable for reactions involving the free amine form of hydroxyprolinamide.

-

Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP): These are excellent solvents for peptide synthesis and related acylation reactions. They effectively solvate the growing peptide chain and the polar reactants, often leading to higher coupling yields.

-

Acetonitrile (MeCN): A versatile solvent with a moderate dielectric constant. It is particularly advantageous in some amidation reactions where it can promote reactivity without engaging in side reactions.[6]

-

Dimethyl Sulfoxide (DMSO): A highly polar solvent capable of dissolving a wide range of compounds. However, its high boiling point can complicate product isolation.

-

-

Chlorinated Solvents:

-

Dichloromethane (DCM): DCM is a common choice for acylation reactions. It readily dissolves many organic reagents and acyl chlorides and is relatively unreactive. However, the solubility of the polar hydroxyprolinamide hydrochloride itself may be limited, often requiring the use of a co-solvent or resulting in a suspension.

-

-

Polar Protic Solvents (Water, Alcohols): While the hydrochloride salt is likely soluble in these solvents, they are generally avoided for acylation reactions. The nucleophilic nature of water and alcohols can lead to competitive hydrolysis of the acylating agent (e.g., acyl chloride), reducing the yield of the desired amide.

Reactivity and Stability Considerations

The solvent must be inert under the reaction conditions. For the common acylation of the secondary amine, a non-nucleophilic solvent is essential.

-

Deprotonation: The secondary amine of hydroxyprolinamide hydrochloride (pKa of parent ~9.66) must be deprotonated to its nucleophilic free amine form for acylation to occur.[4] This requires the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The chosen solvent must be compatible with this base.

-

Amide Bond Stability: Amide bonds are generally stable. However, they can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[7] The solvent choice should not create an environment that promotes the degradation of the product.

-

Solvent Stability: Some solvents can degrade to form reactive impurities. For example, ethers like THF can form peroxides, and DMF can decompose to dimethylamine, a nucleophile that could potentially react.[8][9] Using high-purity, fresh solvents is always recommended.

Experimental Protocols

The following protocols provide a practical starting point for working with hydroxyprolinamide hydrochloride.

Protocol for Solubility Assessment (Shake-Flask Method)

This protocol allows for the semi-quantitative determination of solubility in various solvents, which is essential for selecting an appropriate reaction solvent and determining the maximum achievable concentration.

Objective: To determine the approximate solubility of hydroxyprolinamide hydrochloride in a panel of candidate solvents at a given temperature.

Materials:

-

Hydroxyprolinamide hydrochloride

-

Candidate solvents (e.g., DMF, NMP, Acetonitrile, DCM, THF, Methanol, Water)

-

Small glass vials with screw caps

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

Procedure:

-

Preparation: Label a series of vials, one for each solvent to be tested.

-

Addition of Solute: Accurately weigh a small, excess amount of hydroxyprolinamide hydrochloride (e.g., 10-20 mg) into each vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Addition of Solvent: Add a precise volume of the respective solvent (e.g., 1.0 mL) to each vial.

-

Equilibration:

-

Phase Separation: After equilibration, visually inspect for undissolved solid. If present, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sampling: Carefully remove a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Analysis:

-

Transfer the aliquot to a pre-weighed container.

-

Carefully evaporate the solvent under reduced pressure or a stream of nitrogen.

-

Weigh the container with the dried residue.

-

-

Calculation: Calculate the solubility (e.g., in mg/mL) by dividing the mass of the residue by the volume of the aliquot taken.

Caption: Workflow for the shake-flask solubility determination protocol.

Protocol for a Representative Reaction: Acylation of the Secondary Amine

This protocol details a general procedure for the acylation of hydroxyprolinamide hydrochloride with an acyl chloride, a common reaction for this substrate.

Objective: To synthesize an N-acylated hydroxyprolinamide derivative.

Reaction Scheme: (Hydroxyprolinamide)-NH₂⁺Cl⁻ + R-COCl + 2 eq. Base → (Hydroxyprolinamide)-NH-CO-R + 2 eq. Base·HCl

Materials:

-

Hydroxyprolinamide hydrochloride

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.0-1.2 equivalents)

-

Non-nucleophilic base (e.g., Triethylamine, DIPEA) (2.2 equivalents)

-

Anhydrous aprotic solvent (e.g., DCM or Acetonitrile)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

-

Ice bath

-

TLC plates for reaction monitoring

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

-

Reactant Addition:

-

To the flask, add hydroxyprolinamide hydrochloride (1.0 equivalent).

-

Add anhydrous solvent (e.g., DCM) to create a stirrable suspension (concentration typically 0.1-0.5 M).

-

Add the base (2.2 equivalents). The first equivalent neutralizes the hydrochloride salt, and the second neutralizes the HCl generated during the reaction.

-

-

Cooling: Cool the suspension to 0 °C using an ice bath. This helps to control the exothermic reaction.

-

Acyl Chloride Addition:

-

Dissolve the acyl chloride (1.05 equivalents) in a small amount of the anhydrous solvent in a dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred suspension over 10-15 minutes.

-

-

Reaction:

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 2-16 hours).

-

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acyl chloride and the base hydrochloride salt.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with the reaction solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Conclusion

The rational selection of a solvent is a multi-faceted process that requires careful consideration of solubility, reagent stability, and reaction kinetics. For reactions involving hydroxyprolinamide hydrochloride, polar aprotic solvents such as DMF, NMP, and acetonitrile often provide the best balance of properties, particularly for common transformations like acylation and peptide coupling. Chlorinated solvents like DCM are also viable, especially when reactant solubility is not a limiting factor. This guide provides a foundational framework and actionable protocols to empower researchers to make informed solvent choices, thereby streamlining process development and enhancing the efficiency and success of their synthetic endeavors. It is imperative to perform preliminary solubility and small-scale test reactions to validate the chosen solvent system for any new application.

References

- The Chemical Landscape of H-Pro-NHEt.HCl: A Technical Guide for Researchers. Benchchem.

-

4-Hydroxyproline amide | C5H10N2O2 | CID 54153974. PubChem, NIH. Available from: [Link]

-

Solubility and thermodynamics of l-hydroxyproline in water and (methanol, ethanol, n-propanol) binary solvent mixtures. ResearchGate. Available from: [Link]

-

L-Hydroxyproline | C5H9NO3 | CID 5810. PubChem, NIH. Available from: [Link]

-

Direct Amidation of Tertiary N-Benzylamines. Organic Letters, ACS Publications. Available from: [Link]

-

Proline | Solubility of Things. Available from: [Link]

-

Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC, NIH. Available from: [Link]

-

Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available from: [Link]

-

Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note. PMC, NIH. Available from: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. Available from: [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available from: [Link]

-

Proline Derivatives and Analogs. Iris Biotech. Available from: [Link]

-

Amide. Wikipedia. Available from: [Link]

-

Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available from: [Link]

-

Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent. Available from: [Link]

Sources

- 1. Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. raytor.com [raytor.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amide - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantioselectivity with 4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Welcome to the technical support center for the application of 4-Hydroxypyrrolidine-2-carboxamide hydrochloride in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing this proline-derived organocatalyst to achieve high enantioselectivity. Here, we address common challenges and frequently asked questions through detailed troubleshooting guides and evidence-based insights.

Introduction to this compound in Asymmetric Catalysis

This compound belongs to the family of proline-derived organocatalysts, which are renowned for their efficacy in a variety of enantioselective transformations.[1][2] These catalysts operate via an enamine or iminium ion pathway, mimicking the action of natural aldolase enzymes to facilitate stereocontrolled carbon-carbon bond formation.[3][4] The presence of the 4-hydroxyl group and the carboxamide functionality can significantly influence the catalyst's solubility, steric environment, and hydrogen-bonding capabilities, thereby impacting reactivity and enantioselectivity.[5]

This guide will provide a structured approach to troubleshooting common issues encountered during the use of this compound, enabling you to optimize your reaction conditions for maximal stereocontrol.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism by which this compound catalyzes enantioselective reactions?

A1: Similar to L-proline, this compound is believed to operate through an enamine mechanism in reactions involving carbonyl compounds (e.g., aldol, Mannich reactions).[6][3] The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine then attacks the electrophile (e.g., an aldehyde acceptor) in a stereochemically defined manner. The stereochemical outcome is directed by the rigid pyrrolidine ring and the formation of a hydrogen-bonded transition state, often resembling a Zimmerman-Traxler model, which favors one facial attack over the other.[7] The amide and hydroxyl groups can participate in this hydrogen-bonding network, further stabilizing the favored transition state and enhancing enantioselectivity.[5]

Q2: In which types of enantioselective reactions can this compound be applied?

A2: Based on the well-established reactivity of proline and its derivatives, this catalyst is expected to be effective in a range of asymmetric transformations, including:

-

Aldol reactions: The condensation of a ketone with an aldehyde.[8][9]

-

Mannich reactions: A three-component reaction between an aldehyde, an amine, and a carbonyl compound.[6][10]

-

Michael additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[11]

-

α-Amination and α-oxidation reactions. [10]

The specific substrate scope and optimal conditions will need to be determined empirically for each reaction type.

Q3: How does the hydrochloride salt form of the catalyst affect the reaction?

A3: The hydrochloride salt can influence the reaction in several ways. The acidic proton can act as a co-catalyst or an acid additive, which has been shown to sometimes enhance reactivity and enantioselectivity.[8][9] However, it may also lead to unwanted side reactions or catalyst inhibition in acid-sensitive systems.[12] It is often beneficial to perform a reaction with the free base form of the catalyst or to add a stoichiometric amount of a non-nucleophilic base to neutralize the HCl if issues arise.

Troubleshooting Guide

This section provides a systematic approach to overcoming common experimental hurdles.

Problem 1: Low Enantioselectivity (% ee)

Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The following steps can help to improve the stereochemical control of your reaction.

Workflow for Improving Enantioselectivity

Caption: A stepwise workflow for troubleshooting low enantioselectivity.

Detailed Troubleshooting Steps:

-

Lower the Reaction Temperature:

-

Rationale: Enantioselectivity is often temperature-dependent. Lowering the temperature increases the energy difference between the diastereomeric transition states, favoring the formation of the major enantiomer.[9]

-

Protocol: Decrease the reaction temperature in increments of 10-20°C (e.g., from room temperature to 0°C, -20°C, or lower). Monitor the reaction progress, as lower temperatures will also decrease the reaction rate.

-

-

Solvent Screening:

-

Rationale: The solvent plays a crucial role in the solubility of the catalyst and reactants, and it can influence the stability of the transition state through polarity and hydrogen bonding.[13] Proline-catalyzed reactions often show high selectivity in polar aprotic solvents like DMSO, DMF, or acetonitrile.[8] However, for some substrates, less polar solvents or even aqueous media can be beneficial.[4][14]

-

Protocol: Screen a range of solvents with varying polarities (e.g., DMSO, DMF, CH3CN, THF, CH2Cl2, toluene).

-

-

Investigate the Effect of Additives:

-

Rationale: Additives can significantly impact the course of the reaction.[15][16]

-

Water: Small amounts of water can sometimes improve both reactivity and enantioselectivity in proline-catalyzed reactions.[8]

-

Acids/Bases: Co-catalysts such as weak acids or bases can modulate the catalyst's activity and the reaction mechanism.[8][9] Given that the catalyst is a hydrochloride salt, the addition of a non-nucleophilic base (e.g., a tertiary amine) might be necessary to generate the active free-base form of the catalyst in situ.

-

Salts: Ionic additives can influence the aggregation of the catalyst and the ionic strength of the medium.

-

-

Protocol: Systematically add small quantities of water, a weak acid (e.g., acetic acid), or a non-nucleophilic base to the reaction mixture.

-

| Additive Type | Example | Potential Effect on Enantioselectivity |

| Water | 1-10 vol% | Can improve catalyst turnover and selectivity[8] |

| Weak Acid | Acetic Acid | May enhance electrophile activation[9] |

| Non-nucleophilic Base | Triethylamine | Neutralizes HCl, liberating the active catalyst |

| Salts | LiCl, NaCl | Can alter the reaction medium's properties |

-

Adjust Reactant Concentration:

-

Rationale: Changes in concentration can affect the rates of competing reaction pathways and the aggregation state of the catalyst.

-

Protocol: Vary the concentration of the limiting reagent and the excess reagent.

-

-

Optimize Catalyst Loading:

-

Rationale: While higher catalyst loading can increase the reaction rate, it may sometimes lead to the formation of catalyst aggregates with lower selectivity.

-

Protocol: Evaluate catalyst loadings in the range of 1-20 mol%.

-

Problem 2: Low Reaction Conversion or Yield

Poor conversion can be due to low catalyst activity, substrate inhibition, or catalyst deactivation.

Troubleshooting Low Conversion:

-

Increase Catalyst Loading:

-

Rationale: A higher concentration of the catalyst can accelerate the reaction.

-

Protocol: Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol% or 30 mol%).

-

-

Increase Reaction Temperature:

-

Rationale: Higher temperatures generally increase reaction rates. This may come at the cost of reduced enantioselectivity, so a balance must be found.

-

Protocol: Increase the temperature in 10-20°C increments.

-

-

Check Substrate Purity:

-

Rationale: Impurities in the starting materials, such as acidic or basic contaminants, can inhibit or deactivate the catalyst.[12] Aldehydes, in particular, can oxidize to carboxylic acids upon storage.

-

Protocol: Purify the substrates before use (e.g., distillation of aldehydes).

-

-

Modify the Catalyst Form:

-

Rationale: As mentioned, the hydrochloride salt may not be the most active form of the catalyst.

-

Protocol: Prepare the free base of the catalyst by neutralization with a suitable base and extraction. Compare the activity of the free base with the hydrochloride salt.

-

Problem 3: Poor Diastereoselectivity (in reactions forming two chiral centers)

For reactions like the aldol or Mannich reaction where two new stereocenters are formed, controlling both enantioselectivity and diastereoselectivity is crucial.

Improving Diastereoselectivity:

-

Solvent Effects:

-

Rationale: The solvent can influence the geometry of the transition state, affecting the syn/anti ratio of the product.

-

Protocol: Screen a diverse range of solvents.

-

-

Steric Bulk of Substrates:

-

Rationale: The steric hindrance of both the nucleophile and the electrophile can significantly influence which diastereomeric transition state is favored.

-

Protocol: If possible, modify the substrates to increase steric differentiation.

-

-

Additives:

-

Rationale: Additives can interact with the transition state assembly, altering the diastereomeric outcome.[8]

-

Protocol: Experiment with the addition of Lewis acids, bases, or salts.

-

Catalytic Cycle and Key Intermediates

Caption: Proposed catalytic cycle for an aldol reaction catalyzed by 4-Hydroxypyrrolidine-2-carboxamide.

This proposed cycle highlights the key steps where optimization can have the most significant impact, particularly in the formation of the chiral enamine and the subsequent C-C bond-forming transition state.

Concluding Remarks

Improving the enantioselectivity of a reaction catalyzed by this compound requires a systematic and logical approach to experimentation. By carefully considering the interplay of temperature, solvent, additives, and reactant concentrations, researchers can unlock the full potential of this promising organocatalyst. The principles outlined in this guide, drawn from the extensive literature on proline catalysis, provide a robust framework for troubleshooting and optimization.

References

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Available at: [Link]

-

Iuliano, A. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank, 2020(2), M1135. Available at: [Link]

-

Wang, W., Wang, J., & Li, H. (2005). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 102(24), 8462-8465. Available at: [Link]

-

Zlotin, S. G. (2015). Hydroxyproline Derivatives as Asymmetric Organocatalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 (pp. 236-261). Royal Society of Chemistry. Available at: [Link]

-

Yang, H., & Wong, M. W. (2012). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry, 10(15), 3029-3039. Available at: [Link]

-

Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Available at: [Link]

-

Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Available at: [Link]

-

Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). l-Prolinamide-and C2-Symmetric Dimer-Catalyzed Asymmetric Aldol Reactions. Journal of the American Chemical Society, 128(1), 734-735. Available at: [Link]

-

Raj, M., Maya, V., Ginotra, S. K., & Singh, V. K. (2007). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. Organic Letters, 9(13), 2489-2491. Available at: [Link]

-

Gruttadauria, M., Giacalone, F., & Noto, R. (2008). Additive Effects on Asymmetric Catalysis. Advanced Synthesis & Catalysis, 350(11-12), 1657-1692. Available at: [Link]

-

Companyó, X., Valero, G., Crovetto, L., Moyano, A., & Rios, R. (2011). Organocatalyzed enantioselective aldol and Henry reactions starting from benzylic alcohols. Chemistry–A European Journal, 17(45), 12629-12634. Available at: [Link]

- Afonso, C. A. M., & Crespo, J. G. (Eds.). (2005).

-

Singh, V. K., & Raj, M. (2006). Highly Enantioselective Direct Aldol Reaction Catalyzed by Organic Molecules. The Journal of Organic Chemistry, 71(17), 6542-6545. Available at: [Link]

-

Raj, M., Maya, V., Ginotra, S. K., & Singh, V. K. (2006). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. Organic Letters, 8(19), 4097-4099. Available at: [Link]

-

ResearchGate. (n.d.). Additive Effects on Asymmetric Catalysis. Request PDF. Available at: [Link]

- Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (2025).

-

Proline catalysed asymmetric aldol reaction : 3 examples, very important for csir-net exam. (2018, April 19). YouTube. Available at: [Link]

-

North, M. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 (pp. 95-121). Royal Society of Chemistry. Available at: [Link]

- A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. (2015). Tetrahedron: Asymmetry, 26(15-16), 841-845.

-

Al-Warhi, T., Hagar, M., & Al-Dies, A. M. (2014). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 19(11), 17740-17753. Available at: [Link]

- A review: L- Proline as an organoc

-

Proline Derivatives in Organic Synthesis. (2007, March 25). Organic Chemistry Portal. Available at: [Link]

-